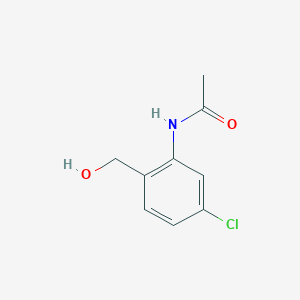

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide

Description

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

N-[5-chloro-2-(hydroxymethyl)phenyl]acetamide |

InChI |

InChI=1S/C9H10ClNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13) |

InChI Key |

FKRNMKVUCPWAEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Hydroxymethylation of 5-Chloro-2-aminophenol

- Reagents and Conditions: Hydroxymethylation is commonly achieved by reacting 5-chloro-2-aminophenol with formaldehyde or paraformaldehyde under mildly acidic or basic conditions. The reaction introduces a hydroxymethyl (-CH2OH) substituent at the ortho position relative to the amino group.

- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC to ensure selective mono-substitution.

- Isolation: The hydroxymethylated intermediate is isolated by extraction and purification via recrystallization or chromatography.

Acetylation to Form the Acetamide

- Reagents: Acetylation is performed by treating the hydroxymethylated amine with acetic anhydride or acetyl chloride.

- Solvent: Nonpolar organic solvents such as toluene or dichloromethane are preferred to facilitate reaction and product isolation.

- Catalysts: Acid-binding agents like pyridine or triethylamine are used to neutralize the acid byproducts and catalyze the reaction.

- Reaction Conditions: The mixture is heated to moderate temperatures (50–80 °C) and stirred for several hours to ensure complete acetylation.

- Workup: After reaction completion, the mixture is quenched with water to decompose excess acylating agent, followed by phase separation. The organic layer is concentrated, and the product is crystallized by adding a poor solvent such as ethanol or methanol.

- Drying: The filtered crystals are dried under vacuum at 65–80 °C for 10–16 hours to obtain the pure acetamide.

Alternative One-Pot Method (Adapted from Similar Acetamide Preparations)

- A one-pot method can be adapted where the amino precursor, acetic acid (or derivative), and hydroxymethylation reagents are combined in a nonpolar solvent.

- Thionyl chloride or similar chlorinating agents can be added dropwise under reflux to facilitate acetamide bond formation.

- After reaction completion, the mixture is treated with water to decompose excess reagents, followed by solvent concentration and crystallization.

- This method offers advantages of simplicity, environmental friendliness, and high yield (purity >99.8%, yield >93.5% in analogous compounds).

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Hydroxymethylation temp. | Room temperature to 50 °C | Mild conditions to avoid overreaction |

| Acetylation temp. | 50–80 °C | Ensures complete acetylation |

| Reaction time (acetylation) | 3–8 hours | Monitored by TLC/HPLC |

| Solvent | Toluene, dichloromethane, or nonpolar solvents | Facilitates crystallization |

| Acid-binding agent | Pyridine, triethylamine | Catalyzes acetylation, neutralizes acid |

| Crystallization temp. | 5–25 °C | Controls crystal size and purity |

| Drying temp. | 65–80 °C | Removes residual solvents |

| Yield | 85–95% (expected) | High yield achievable with optimized conditions |

- Purity: High-performance liquid chromatography (HPLC) confirms purity >99%.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy shows characteristic signals for aromatic protons, hydroxymethyl group, and acetamide NH and methyl protons.

- Infrared (IR) Spectroscopy: Bands at ~3300 cm⁻¹ (NH stretch), ~1700 cm⁻¹ (amide C=O), and ~3400 cm⁻¹ (OH stretch) confirm functional groups.

- Melting Point: Consistent melting point range indicates purity and reproducibility.

| Step | Description | Key Conditions/Notes |

|---|---|---|

| Starting material | 5-Chloro-2-aminophenol | Commercially available or synthesized |

| Hydroxymethylation | Reaction with formaldehyde in mild acidic/basic medium | Room temp to 50 °C, monitored by TLC |

| Acetylation | Treatment with acetic anhydride or acetyl chloride | 50–80 °C, acid-binding agent present |

| Workup | Quenching with water, phase separation | Removes excess reagents |

| Purification | Concentration and crystallization with poor solvent | Ethanol or methanol used |

| Drying | Vacuum drying at 65–80 °C | Ensures removal of solvents |

| Final product | N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide | High purity and yield |

- The use of nonpolar solvents and acid-binding agents is critical for high yield and purity.

- One-pot methods using thionyl chloride as a chlorinating agent can streamline synthesis and reduce environmental impact, as demonstrated in related acetamide compounds.

- Controlling the addition rate of reagents and reaction temperature is essential to avoid side reactions such as over-acetylation or polymerization.

- Crystallization conditions strongly influence the purity and physical properties of the final product.

- The described preparation methods are scalable and suitable for industrial production with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide undergoes various chemical reactions, including:

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Polarity and Solubility: The hydroxymethyl (–CH2OH) group in the target compound enhances hydrophilicity compared to analogs with methoxy (–OCH3) or non-polar substituents (e.g., propenyl in 3h) .

Synthetic Routes :

Key Insights:

- Analgesic Activity : Sulfonamide-substituted acetamides (e.g., compound 35) show superior activity compared to hydroxyl- or methoxy-substituted derivatives, likely due to enhanced hydrogen bonding with biological targets .

- Cytotoxicity : Indole-containing analogs (e.g., compound 3 in ) demonstrate moderate activity, suggesting that bulky aromatic substituents may improve DNA-binding capacity .

Physicochemical Properties

Key Trends:

Biological Activity

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and pertinent research findings.

Chemical Structure and Properties

The compound this compound features a chloro-substituted phenyl ring and an acetamide functional group. The presence of the hydroxymethyl group enhances its potential for interaction with biological targets. The structural characteristics of this compound are crucial for its biological activity, as they influence its lipophilicity and ability to penetrate cell membranes.

Antimicrobial Activity

Research has demonstrated that N-(substituted phenyl)acetamides exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can effectively inhibit various bacterial strains.

Antimicrobial Efficacy Against Bacterial Strains

A study focused on the antimicrobial potential of chloroacetamides found that compounds with halogenated substituents on the phenyl ring were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness varied based on the position and type of substituent on the phenyl ring, with some compounds showing moderate efficacy against Gram-negative bacteria like Escherichia coli and yeasts such as Candida albicans .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |

| This compound | E. coli | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | C. albicans | Moderate |

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Compounds in this class have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of key metabolic pathways in cancer cells. For instance, certain derivatives have been found to inhibit carbonic anhydrase isoforms, which play a role in tumor proliferation . This inhibition can disrupt the pH regulation within tumor microenvironments, thereby impairing cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Research indicates that electron-withdrawing groups on the phenyl ring enhance potency due to increased lipophilicity and improved binding affinity to biological targets .

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups show improved potency compared to those with electron-donating groups.

- Substituent Positioning : The positioning of substituents on the phenyl ring significantly affects antimicrobial and anticancer activity.

- Lipophilicity : Higher lipophilicity correlates with better membrane permeability, enhancing cellular uptake.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study 1 : A preclinical study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer, showcasing its potential as an anticancer agent.

- Study 2 : In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.